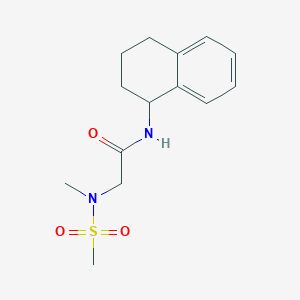![molecular formula C17H26ClNO2 B6075949 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves its interaction with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in their function. Additionally, it has been observed to bind to specific proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride are diverse and depend on the specific enzymes and proteins it interacts with. This compound has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to modulate the immune system's response. Additionally, it has been observed to have a neuroprotective effect, making it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its specific mechanism of action and biochemical effects make it a valuable tool for studying enzyme function and protein structure. However, one limitation is that this compound may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions and experimental design.
Zukünftige Richtungen
There are many future directions for research involving 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride. One potential area of focus is the development of new therapies for neurological disorders, taking advantage of its neuroprotective effects. Additionally, this compound may be used in the development of new drugs and therapies for cancer and other diseases. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a valuable compound with numerous scientific research applications. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying enzyme function and protein structure. While there are limitations to its use in certain types of experiments, its potential applications in various fields make it a promising area of research for the future.
Synthesemethoden
The synthesis of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves the reaction between 4-(mesityloxy)but-2-en-1-ol and morpholine hydrochloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride has various scientific research applications, including its use as a ligand in chemical synthesis, as a reagent in the preparation of novel compounds, and as a tool in studying the mechanism of action of certain enzymes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-12-15(2)17(16(3)13-14)20-9-5-4-6-18-7-10-19-11-8-18;/h4-5,12-13H,6-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBTXWCXQLWNH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)